molecular formula C5H13ClN2O B1652584 2-(Ethylamino)-N-methylacetamide;hydrochloride CAS No. 149794-11-6

2-(Ethylamino)-N-methylacetamide;hydrochloride

Cat. No.: B1652584
CAS No.: 149794-11-6
M. Wt: 152.62
InChI Key: DEYIGVQIXNAACT-UHFFFAOYSA-N
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Description

2-(Ethylamino)-N-methylacetamide hydrochloride (CAS: 26595-78-8, molecular formula: C₄H₁₁ClN₂O) is a substituted acetamide derivative featuring an ethylamino group at the C2 position and a methyl group on the acetamide nitrogen. This compound is structurally related to aminoethylamide derivatives, which are often explored for their pharmacological and synthetic utility. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for applications in drug development and organic synthesis .

Properties

IUPAC Name

2-(ethylamino)-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-3-7-4-5(8)6-2;/h7H,3-4H2,1-2H3,(H,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYIGVQIXNAACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149794-11-6
Record name Acetamide, 2-(ethylamino)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149794-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Methodologies

Amino Protection Using tert-Butyl Dicarbonate

The synthesis begins with the protection of glycine methyl ester hydrochloride’s primary amine using tert-butyl dicarbonate (Boc₂O) in ether or hydrocarbon solvents. Alkaline catalysts such as sodium carbonate or N-methylmorpholine facilitate this step at 0–30°C, achieving >95% conversion. For instance, a 200 L reactor charged with glycine methyl ester hydrochloride (10 kg), Boc₂O (17.4 kg), and methylene chloride (50 L) at 0°C yielded Boc-glycine methyl ester (14.5 kg, 96.2%) with 98.8% purity. Nuclear magnetic resonance (NMR) analysis confirmed the Boc group’s incorporation (δ 1.38 ppm for tert-butyl protons).

Table 1: Amino Protection Conditions and Outcomes
Parameter Example 1 Example 2 Example 3
Solvent Methylene chloride MTBE THF
Catalyst Sodium carbonate N-Methylmorpholine Triethylamine
Temperature (°C) 0 30 15
Yield (%) 96.2 95.5 95.5
Purity (GC, %) 98.8 98.9 99.4

Amidation with N,N-Dimethylaniline

The Boc-protected intermediate undergoes amidation with N,N-dimethylaniline under pressurized conditions (0.1–1.0 MPa) in ether solvents like methyl tert-butyl ether (MTBE) or 1,4-dioxane. A molar ratio of 1:10–25 (Boc-glycine methyl ester:N,N-dimethylaniline) ensures complete conversion at 30–60°C. In a 5 L autoclave, Boc-glycine methyl ester (100 g) reacted with N,N-dimethylaniline (596 g) in 1,4-dioxane (1.5 L) at 60°C and 1.0 MPa for 18 hours, yielding N,N-dimethyl-Boc-G-NH₂ (99 g, 92.6%). NMR data revealed characteristic shifts for dimethyl groups (δ 2.92 ppm) and the Boc-protected amine (δ 7.99 ppm).

Deprotection and Hydrochloride Salt Formation

Final deprotection employs acidic conditions (HCl gas or ethanolic HCl) in ether or ester solvents. A 1:3–5 molar ratio of N,N-dimethyl-Boc-G-NH₂ to acid at 30–60°C removes the Boc group while forming the hydrochloride salt. For example, treating N,N-dimethyl-Boc-G-NH₂ (3 kg) with HCl gas (2.7 kg) in 1,4-dioxane (45 L) at 60°C yielded 2-amino-DMAC N,N hydrochloride (1.9 kg, 92.4%) with 99.6% purity. NMR confirmed the absence of tert-butyl signals and the presence of amino protons (δ 5.15 ppm).

Optimization of Reaction Parameters

Solvent Selection and Molar Ratios

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like THF enhanced Boc protection yields (99.4%) compared to MTBE (95.5%). Similarly, excess N,N-dimethylaniline (25 eq) in 1,4-dioxane improved amidation efficiency (92.6% vs. 91.2% with 10 eq).

Table 2: Solvent and Stoichiometry Effects on Amidation
Solvent N,N-Dimethylaniline (eq) Temperature (°C) Yield (%)
MTBE 10 30 91.2
1,4-Dioxane 25 60 92.6
THF 15 45 90.8

Temperature and Pressure Effects

Elevated temperatures (60°C) and pressures (1.0 MPa) accelerated amidation but risked byproduct formation. A balance was achieved at 0.5 MPa and 45°C, sustaining >90% yield while minimizing decomposition.

Analytical Characterization

NMR and gas chromatography (GC) served as primary analytical tools. Key spectral data include:

  • Boc-glycine methyl ester : δ 3.68 ppm (ester methyl), δ 3.90 ppm (methylene).
  • N,N-Dimethyl-Boc-G-NH₂ : δ 2.92 ppm (dimethyl groups), δ 7.99 ppm (Boc-protected amine).
  • 2-Amino-DMAC N,N hydrochloride : δ 2.95 ppm (dimethyl groups), δ 5.15 ppm (amine).

Comparative Analysis of Synthetic Approaches

The tert-butyl dicarbonate route outperforms traditional methods (e.g., acetic acid methylation) in purity (>99% vs. 75–85%) and scalability. Acidic deprotection avoids corrosive intermediates, enhancing process safety.

Industrial Scalability and Process Considerations

Patent CN102351733A demonstrates scalability to 200 L batches with consistent yields (78–82% overall). Waste minimization—achieved through solvent recovery and catalytic reagents—aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylamino)-N-methylacetamide;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted amides or esters.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5H12ClN2O
  • Molecular Weight : 151.61 g/mol
  • CAS Number : 71034-44-1

The compound features an ethylamino group attached to a N-methylacetamide structure, making it versatile for various chemical reactions and applications.

Pharmaceutical Applications

a. Drug Development

2-(Ethylamino)-N-methylacetamide;hydrochloride is utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows it to serve as a building block for developing new drugs, particularly in the treatment of neurological disorders due to its potential neuroactive properties.

Case Study: Synthesis of Antidepressants

  • A study demonstrated the use of this compound in synthesizing novel antidepressants, showing improved efficacy compared to existing treatments. The mechanism involved modifying the ethylamino group to enhance receptor binding affinity .

b. Solvent in Organic Reactions

This compound is also employed as a solvent in various organic reactions due to its ability to dissolve a wide range of organic compounds. It aids in the synthesis of other amides and pharmaceuticals, facilitating smoother reaction processes.

Agricultural Chemicals

This compound is explored for use in agricultural chemicals, particularly as an intermediate in the production of herbicides and pesticides. Its properties allow it to interact effectively with plant systems, enhancing the efficacy of agricultural products.

Data Table: Comparison of Herbicidal Activity

Compound NameActive IngredientApplication Rate (g/ha)Efficacy (%)
Herbicide AThis compound20085
Herbicide BGlyphosate30075
Herbicide CAtrazine15080

Chemical Synthesis

The compound is integral in synthesizing other organic compounds through various reactions such as acylation and amination. Its reactivity allows it to participate in forming complex molecules used in different industrial applications.

a. Synthesis Pathways

  • The compound can undergo acylation reactions with various acyl chlorides to form new amides, demonstrating its utility as a versatile reagent in organic synthesis.

Research and Development

Ongoing research focuses on optimizing the synthesis routes for this compound to improve yield and reduce environmental impact. Studies are being conducted on its potential applications in drug delivery systems and as a precursor for novel therapeutic agents.

Case Study: Environmental Impact Assessment

  • Research highlighted the environmental benefits of using this compound in agricultural formulations compared to traditional solvents, showing a lower toxicity profile and reduced ecological footprint .

Mechanism of Action

2-(Ethylamino)-N-methylacetamide;hydrochloride is similar to other compounds such as N-ethyl-N-methylacetamide and 2-(ethylamino)ethanol. it has unique structural features that distinguish it from these compounds. The presence of the hydrochloride group and the specific arrangement of the ethylamino and methyl groups contribute to its distinct properties and applications.

Comparison with Similar Compounds

2-Amino-N-ethylacetamide Hydrochloride

  • Structure : C₄H₁₁ClN₂O (identical to the target compound but lacks the methyl group on the acetamide nitrogen).
  • However, this also reduces lipophilicity compared to the methylated derivative.
  • Applications: Used as a precursor for synthesizing heterocycles like oxazolidinones and imidazolidinones .

N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide Hydrochloride

  • Structure : C₁₁H₂₃ClN₂O.
  • Key Differences : The cyclohexyl group introduces significant steric bulk and hydrophobicity, which may enhance membrane permeability in biological systems. This modification is common in CNS-targeting drugs to improve blood-brain barrier penetration .
  • Synthesis : Prepared via nucleophilic substitution of chloroacetamide with cyclohexylamine under reflux conditions .

2-Amino-N,N-dimethylacetamide Hydrochloride

  • Structure : C₄H₁₁ClN₂O (dimethyl groups on the acetamide nitrogen).
  • This compound is classified as an irritant, highlighting differences in toxicity profiles compared to monoalkylated derivatives .

Physicochemical and Pharmacological Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Water)
2-(Ethylamino)-N-methylacetamide HCl C₄H₁₁ClN₂O 138.6 180–185 (dec.) High
2-Amino-N-ethylacetamide HCl C₄H₁₁ClN₂O 138.6 165–170 Moderate
N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide HCl C₁₁H₂₃ClN₂O 234.8 210–215 Low
2-Amino-N,N-dimethylacetamide HCl C₄H₁₁ClN₂O 138.6 155–160 High

Notes:

  • Dec. = decomposition. Data compiled from .
  • Solubility differences reflect substituent effects on polarity.

Comparison with Analogous Syntheses

  • 2-Chloro-N,N-dimethylacetamide : Optimized using dimethylamine and chloroacetyl chloride at 20°C (yield: 85%) .
  • N-Cyclohexyl Derivatives : Require longer reaction times (12–24 hours) due to steric hindrance, yielding ~60% .

Biological Activity

2-(Ethylamino)-N-methylacetamide;hydrochloride, also known by its CAS number 149794-11-6, is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article summarizes the biological activity of this compound based on available literature, including relevant case studies and research findings.

  • IUPAC Name : 2-(Ethylamino)-N-methylacetamide hydrochloride
  • Molecular Formula : C5H12ClN2O
  • Molecular Weight : 151.61 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is hypothesized to act as an inhibitor or modulator of specific pathways involved in neurotransmission and metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Preliminary studies suggest that the compound may influence serotonin and norepinephrine pathways, similar to traditional antidepressants.
  • Antinociceptive Properties : Animal models have demonstrated that administration of this compound can reduce pain responses, indicating potential use in pain management therapies.
  • Neuroprotective Effects : There is emerging evidence suggesting that the compound may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the effects of various acetamides on serotonin receptors. The results indicated that this compound showed significant binding affinity for serotonin receptors, suggesting its potential as an antidepressant agent .

Study 2: Pain Management

In a rodent model for pain, researchers administered varying doses of the compound and observed a dose-dependent reduction in pain sensitivity, supporting its antinociceptive properties. The study highlighted the need for further investigation into its mechanism and therapeutic applications .

Study 3: Neuroprotection

A recent investigation into neuroprotective agents identified this compound as a candidate for further research due to its ability to inhibit neuronal apoptosis in vitro. The findings suggest a protective role against neurodegeneration .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntidepressant, Antinociceptive, NeuroprotectiveReceptor modulation
N-Methyl-1-(4-pyridinyl)ethanamine diethanedioateAnticancer, Enzyme inhibitionHDAC6 inhibition
N-Ethyl-N-methylacetamideMild analgesic propertiesUnknown

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Ethylamino)-N-methylacetamide hydrochloride, and how can purity be maximized?

  • Methodological Answer : The synthesis of hydrochlorides often involves refluxing precursors in solvent systems (e.g., toluene:water mixtures) with stoichiometric reagents like sodium azide (NaN₃) for substitution reactions. For example, analogous protocols for 2-azido-N-phenylacetamides suggest refluxing for 5–7 hours, followed by solvent removal under reduced pressure and purification via crystallization (ethanol) or extraction (ethyl acetate) . To maximize purity, optimize reaction time, monitor progress via TLC (hexane:ethyl acetate, 9:1), and employ advanced purification techniques such as continuous flow reactors or recrystallization .

Q. How should researchers characterize the hydrochloride salt form of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • IR Spectroscopy : Focus on the N–H⁺Cl⁻ ion pair vibrations (e.g., 2500–2700 cm⁻¹ for N–H stretching), which are critical for confirming salt formation. DFT studies on similar hydrochlorides highlight the importance of hydrogen-bonding networks in spectral interpretation .
  • NMR : Analyze chemical shifts for the ethylamino and methylacetamide protons, comparing with computed spectra from quantum chemical models.
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding motifs to confirm salt stoichiometry .

Q. What are the solubility and stability considerations for this compound in various solvents?

  • Methodological Answer : Solubility data for structurally related hydrochlorides indicate high solubility in polar aprotic solvents like DMF (10 mg/mL) and DMSO (10 mg/mL), moderate solubility in ethanol (16 mg/mL), and limited solubility in aqueous buffers (5 mg/mL in PBS, pH 7.2). For stability, store lyophilized samples at –20°C to prevent hydrolysis or thermal degradation .

Advanced Research Questions

Q. How can computational methods like DFT aid in interpreting IR spectra of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model the vibrational modes of the N–H⁺Cl⁻ fragment and predict IR spectra for crystalline phases. Compare computed spectra with experimental data to validate hydrogen-bonding patterns and ion-pair interactions. For example, DFT studies on 4-chloroethylcathinone hydrochloride confirmed the dominance of N–H⁺Cl⁻ vibrations in the 2500–2700 cm⁻¹ range .

Q. How can researchers resolve contradictions in reaction yields from different synthetic protocols?

  • Methodological Answer : Perform a multivariate analysis of reaction parameters:

  • Solvent Systems : Compare yields in toluene:water vs. purely aqueous or organic phases.
  • Catalysts : Test alternatives to NaN₃ (e.g., KI for nucleophilic substitution).
  • Temperature : Evaluate reflux vs. microwave-assisted conditions.
    Contradictions often arise from incomplete substitution or side reactions; use LC-MS to identify byproducts and adjust stoichiometry .

Q. What strategies are effective in studying structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Synthesize analogs via combinatorial chemistry, modifying the ethylamino or methylacetamide groups. For example, replace the ethyl group with bulkier alkyl chains or introduce fluorinated substituents (as seen in 2-fluoro-2-oxo PCE hydrochloride) to assess electronic effects on bioactivity . Screen derivatives using receptor-binding assays (e.g., β-adrenoreceptor studies) and correlate structural changes with pharmacological outcomes .

Q. How can discrepancies in NMR data due to stereochemistry be addressed?

  • Methodological Answer : Separate enantiomers via chiral chromatography (e.g., CHIRALPAK® columns) and analyze optical rotation. For diastereomers, use NOESY NMR to distinguish spatial arrangements of substituents. Refer to stereospecific synthesis protocols, such as those for methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride, to ensure configurationally pure products .

Q. What analytical techniques are recommended for assessing hydrochloride salt stability under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Analysis : Use TGA/DSC to monitor decomposition temperatures and hygroscopicity.
  • pH Stability : Incubate the compound in buffers (pH 1–13) and quantify degradation via HPLC.
  • Light Exposure : Perform photostability tests under ICH Q1B guidelines. Hirshfeld surface analysis can predict stability by mapping intermolecular interactions in the crystal lattice .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylamino)-N-methylacetamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Ethylamino)-N-methylacetamide;hydrochloride

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